2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide
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Overview
Description
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclohexyl group, an oxazole ring, and a benzoxazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halide.
Final Coupling Step: The final step involves coupling the oxazole and benzoxazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-(1,2-oxazol-3-yl)ethanesulfonamide
- 2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
Uniqueness
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole moiety, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17(19-11-14-8-9-23-21-14)13-6-7-15-16(10-13)24-18(20-15)12-4-2-1-3-5-12/h6-10,12H,1-5,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZAQRMPHKBOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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